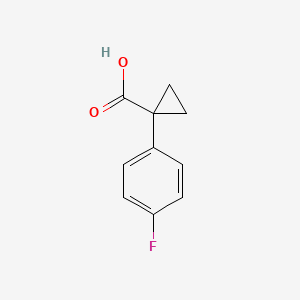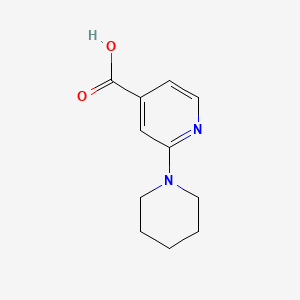![molecular formula C9H9ClOS B1309062 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride CAS No. 65361-26-4](/img/structure/B1309062.png)
4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride
Overview
Description
“4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride” is an active pharmaceutical intermediate . It is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has been reported in several studies . For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .Chemical Reactions Analysis
The chemical reactions involving 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been explored in various studies . For example, the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base .Scientific Research Applications
Synthetic Chemistry and Pharmacological Potential
4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride is a versatile precursor in synthetic chemistry, primarily used to synthesize a variety of compounds with potential pharmacological properties. For instance, compounds derived from this chemical have been explored for their antimicrobial and analgesic activities. The compound serves as a starting material for the synthesis of carbamates, ureas, semicarbazides, and pyrazoles, all of which have been scrutinized for their potential antimicrobial and analgesic effects (Kumara et al., 2009). Similarly, benzo[b]thiophene derivatives, synthesized starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, have shown a wide spectrum of pharmacological properties, making them significant in synthetic medicinal chemistry (Isloor et al., 2010).
Chemical Reactions and Properties
The chemical structure of this compound allows it to undergo a variety of chemical reactions, contributing to the synthesis of novel compounds. For instance, it is involved in addition reactions with aromatic hydrocarbons, yielding a series of structurally interesting compounds (Clark et al., 1980). Additionally, the compound's ability to form complexes with metals, such as lanthanum(III) chloride, has been explored, shedding light on its potential in creating novel metal-organic frameworks and complexes (Thankamony et al., 2009).
Catalysis and Material Chemistry
The compound's utility extends to the field of catalysis and material chemistry. It has been used to explore regioselective direct C-H functionalization of benzo[b]thiophenes, demonstrating new reactivity patterns and contributing to the development of materials and catalysts (Tang et al., 2013). Moreover, its derivatives have been used to construct complex chemical structures such as benzo[b]thieno[2,3-d]thiophenes, which are of interest in organic semiconductor materials (Irgashev et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride are PDK1 and LDHA enzymes . These enzymes play a crucial role in the metabolic processes of proliferating tumor cells, particularly in reprogrammed glucose metabolism .
Mode of Action
The compound interacts with its targets, PDK1 and LDHA, inhibiting their activity . This interaction results in changes in the metabolic processes of the tumor cells, potentially leading to a decrease in their proliferation .
Biochemical Pathways
The inhibition of PDK1 and LDHA enzymes affects the glucose metabolism pathway in tumor cells . This can lead to a decrease in the energy supply to the tumor cells, thereby inhibiting their growth and proliferation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied . The compound has shown desirable drug-likeness and oral bioavailability characteristics , which are important factors for its effectiveness as a therapeutic agent.
Result of Action
The compound has shown significant cytotoxic activities on LoVo and HCT-116 cells of colorectal cancer (CRC) . It has also exhibited strong antioxidant properties . These results suggest that the compound could be a promising candidate for the development of new chemopreventive and chemotherapeutic agents against CRC .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress and bacterial infections can indirectly promote colorectal carcinogenesis , which might affect the compound’s action.
Future Directions
The future directions in the research of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals . For instance, some derivatives have shown promising results as PDK1 and LDHA inhibitors, suggesting potential applications in cancer treatment .
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of thienopyrimidine derivatives and other heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been used in the preparation of ethyl 2-(2-thenoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which upon cyclization yields 2-(2-thienyl)-5,6,7,8-tetrahydrobenzo[b]-thieno[2,3-d]-4H-3,1-oxazin-4-one . These interactions are crucial for the development of new pharmaceuticals and therapeutic agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have shown potential in inducing apoptosis in cancer cells, thereby reducing cell viability and tumor mass . Additionally, it affects the expression of key regulatory genes and proteins involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, certain derivatives of this compound have been identified as inhibitors of PDK1 and LDHA enzymes, which are involved in glucose metabolism and cancer cell proliferation . These interactions lead to changes in gene expression and cellular behavior, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, such as reducing tumor growth and modulating metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into active metabolites. These metabolic processes can influence the compound’s efficacy and toxicity. For example, its interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates that may contribute to its biological activity . Additionally, its effects on metabolic flux and metabolite levels are important considerations in its biochemical analysis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by organic anion transporters, influencing its bioavailability and therapeutic potential . Understanding these transport mechanisms is essential for optimizing its use in drug development.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . These localization patterns are important for understanding its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXZYCKYJSHECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424508 | |
| Record name | 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65361-26-4 | |
| Record name | 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)





![[4-(4-Fluorophenyl)oxan-4-yl]methanamine](/img/structure/B1309008.png)
